1,7-Dichlorophenazine

Description

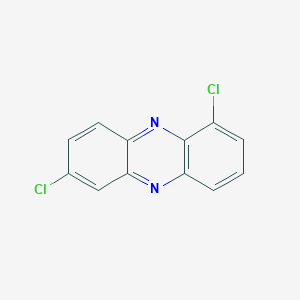

1,7-Dichlorophenazine (C₁₂H₆Cl₂N₂) is a halogenated phenazine derivative characterized by chlorine substituents at the 1- and 7-positions of the phenazine core. Phenazines are heterocyclic compounds with a planar tricyclic structure, known for their applications in dyes, pharmaceuticals, and organic electronics. This suggests that this compound likely shares similar synthetic routes and physicochemical properties, such as moderate solubility in polar aprotic solvents and stability under ambient conditions.

Properties

CAS No. |

13860-52-1 |

|---|---|

Molecular Formula |

C12H6Cl2N2 |

Molecular Weight |

249.09 g/mol |

IUPAC Name |

1,7-dichlorophenazine |

InChI |

InChI=1S/C12H6Cl2N2/c13-7-4-5-9-11(6-7)15-10-3-1-2-8(14)12(10)16-9/h1-6H |

InChI Key |

LTQDHBYUJITEKF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)N=C3C=CC(=CC3=N2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,7-Dichlorophenazine can be synthesized through several methods. One common approach involves the condensation of 1,2-diaminobenzene with 2-chlorobenzoquinone under oxidative conditions. This method typically requires the use of an oxidizing agent such as ferric chloride or potassium ferricyanide .

Industrial Production Methods: Industrial production of this compound often involves large-scale oxidative cyclization reactions. These reactions are carried out in reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1,7-Dichlorophenazine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form phenazine-1,7-dioxide.

Reduction: Reduction reactions can yield phenazine derivatives with different substituents.

Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: Phenazine-1,7-dioxide.

Reduction: Various phenazine derivatives.

Substitution: Substituted phenazine compounds with different functional groups.

Scientific Research Applications

1,7-Dichlorophenazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,7-Dichlorophenazine involves its interaction with cellular components, leading to various biological effects. It can intercalate into DNA, disrupting the replication process and inhibiting the growth of microorganisms and cancer cells. Additionally, it can generate reactive oxygen species, causing oxidative damage to cellular structures .

Comparison with Similar Compounds

Positional Isomers: 2,7-Dichlorophenazine and 2,8-Dichlorophenazine

The position of chlorine substituents significantly impacts molecular properties:

- Electronic Effects : The 1,7-substitution pattern likely creates distinct electronic polarization compared to 2,7- or 2,8-isomers, influencing reactivity in cross-coupling reactions or charge transport in electronic applications.

- Bioactivity : 2,7-Dichlorophenazine exhibits antibacterial properties, suggesting that positional isomerism modulates interactions with biological targets .

Diazaphenothiazines and Heterocyclic Analogs

Diazaphenothiazines (e.g., 2,7-diazaphenothiazine) replace carbon atoms in the phenazine core with nitrogen, altering electronic and biological behavior:

| Property | This compound | 2,7-Diazaphenothiazine |

|---|---|---|

| Core Structure | Phenazine | Diazaphenothiazine |

| Functional Groups | Cl at 1,7 | N at 2,7; variable alkylation |

| Bioactivity | Antibacterial | Anticancer, antiviral |

- Electronic Properties : Nitrogen substitution increases electron deficiency, enhancing interactions with DNA or proteins in therapeutic contexts .

- Solubility: Alkylated diazaphenothiazines (e.g., 10-methyl-2,7-diazaphenothiazine) show improved solubility in organic solvents, facilitating drug formulation .

Chlorinated Benzodiazepines and Aromatic Systems

Chlorinated benzodiazepines (e.g., methylclonazepam) and dichlorophenols share halogenated aromatic frameworks but differ in core structure and applications:

- Environmental Impact: Dichlorophenols are more environmentally persistent and toxic than phenazines, as shown in chlorophenol toxicity studies .

Sulfonamide and Cyano-Substituted Derivatives

Compounds like 6-chloro-7-cyano-1,4,2-benzodithiazine () highlight the role of auxiliary functional groups:

- Thermal Stability: Cyano and sulfonyl groups in benzodithiazines increase thermal stability (mp > 300°C), making them suitable for high-temperature applications .

- Synthetic Utility: The cyano group enables further functionalization via nucleophilic substitution, a pathway less accessible in dichlorophenazines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.